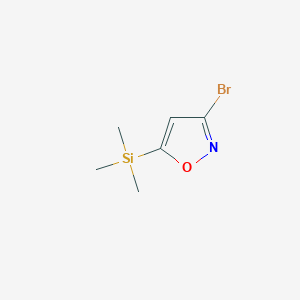
2,4-dichloro-1-(prop-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(prop-1-en-2-yl)benzene (DCBP) is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. DCBP is a compound with a unique structure that makes it useful in a variety of applications. The compound has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is used in the synthesis of a variety of compounds, as a reagent in laboratory experiments, and as a drug in the treatment of certain diseases.
作用機序
The mechanism of action of 2,4-dichloro-1-(prop-1-en-2-yl)benzene is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an inhibitor of certain proteins, such as tyrosinase, and as an activator of certain enzymes, such as glutathione S-transferase.
Biochemical and Physiological Effects
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a variety of biochemical and physiological effects. It is believed to have anti-inflammatory, antioxidant, and antiproliferative effects. It has also been shown to have anticonvulsant, antiarrhythmic, and anticoagulant effects. In addition, 2,4-dichloro-1-(prop-1-en-2-yl)benzene has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase.
実験室実験の利点と制限
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it is important to note that 2,4-dichloro-1-(prop-1-en-2-yl)benzene can be toxic and should be handled with caution.
将来の方向性
The potential future directions for 2,4-dichloro-1-(prop-1-en-2-yl)benzene are numerous. One of the most promising areas of research is the development of new drugs based on the compound. Additionally, 2,4-dichloro-1-(prop-1-en-2-yl)benzene could be used as a reagent in the synthesis of new compounds or as a catalyst in chemical reactions. Furthermore, 2,4-dichloro-1-(prop-1-en-2-yl)benzene could be used in the development of new materials, such as polymers, dyes, and other materials. Finally, further research into the biochemical and physiological effects of 2,4-dichloro-1-(prop-1-en-2-yl)benzene could lead to new treatments for a variety of diseases.
合成法
2,4-dichloro-1-(prop-1-en-2-yl)benzene can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of benzene, the Grignard reaction, and the Williamson ether synthesis. In the Friedel-Crafts alkylation reaction, a halogenated benzene is reacted with an alkyl halide in the presence of an acid catalyst. The Grignard reaction involves the reaction of an organometallic compound with a halogenated aromatic compound. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base catalyst.
科学的研究の応用
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and other materials. 2,4-dichloro-1-(prop-1-en-2-yl)benzene is also used in the synthesis of drugs, such as anticoagulants, anticonvulsants, and antiarrhythmic agents.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves the alkylation of 2,4-dichlorobenzene with propargyl chloride followed by dehydrohalogenation to form the final product.", "Starting Materials": [ "2,4-dichlorobenzene", "propargyl chloride", "sodium hydroxide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzene (1.0 eq) and potassium carbonate (2.0 eq) in acetone and stir at room temperature for 30 minutes.", "Step 2: Add propargyl chloride (1.2 eq) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 10-11.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography to obtain 2,4-dichloro-1-(prop-1-en-2-yl)benzene." ] } | |
CAS番号 |
104517-04-6 |
製品名 |
2,4-dichloro-1-(prop-1-en-2-yl)benzene |
分子式 |
C9H8Cl2 |
分子量 |
187.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



